Single-Digit Nanomolar ROMK Potency vs. Prototype Inhibitor VU590 in Electrophysiology Assays
The target compound demonstrates significantly higher potency against the ROMK (Kir1.1) channel compared to the early prototype ROMK inhibitor VU590. In whole-cell voltage clamp electrophysiology assays, the target compound inhibited rat Kir1.1 with an IC50 of 2.80 nM [1], whereas VU590 exhibited an IC50 of 290 nM under comparable conditions [2]. This represents an approximately 104-fold improvement in potency.
| Evidence Dimension | Inhibitory potency against ROMK (Kir1.1) channel |
|---|---|
| Target Compound Data | IC50: 2.80 nM (rat Kir1.1) and 5 nM (human ROMK) |
| Comparator Or Baseline | VU590: IC50 = 290 nM (ROMK) |
| Quantified Difference | ~104-fold more potent than VU590 on rat Kir1.1 |
| Conditions | Rat Kir1.1 expressed in HEK293 cells; whole-cell voltage clamp electrophysiology assay |
Why This Matters
A 104-fold potency advantage reduces the required screening concentration, lowering the risk of off-target effects in cellular assays and providing a wider therapeutic window in preclinical models.
- [1] BindingDB Entry BDBM194954. (2016). Affinity Data: IC50 2.80 nM for rat Kir1.1 by electrophysiology assay. View Source
- [2] Lewis, L. M., Bhave, G., Chauder, B. A., Banerjee, S., Lornsen, K. A., Redha, R., ... & Denton, J. S. (2009). High-throughput screening reveals a small-molecule inhibitor of the renal outer medullary potassium channel and Kir7.1. Molecular Pharmacology, 76(5), 1094-1103. View Source
